molecular formula C28H22Cl2N4S B14946661 1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B14946661
M. Wt: 517.5 g/mol
InChI Key: UTUOGEAMLIEGJS-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the triazacyclopenta[cd]azulene core, followed by the introduction of the chlorophenyl and phenyl groups. Common reagents used in these reactions include chlorinating agents, phenylating agents, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: A compound with similar chlorophenyl groups but different core structure.

    4-(2-chlorophenyl)-1,3-diphenyl-1H-pyrazolo[3,4-6]quinoline: Another compound with a chlorophenyl group and a different heterocyclic core.

Uniqueness

1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is unique due to its triazacyclopenta[cd]azulene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22Cl2N4S

Molecular Weight

517.5 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-chlorophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C28H22Cl2N4S/c29-19-13-15-20(16-14-19)31-27(35)25-24(18-8-2-1-3-9-18)22-11-6-7-17-33-26(32-34(25)28(22)33)21-10-4-5-12-23(21)30/h1-5,8-10,12-16H,6-7,11,17H2,(H,31,35)

InChI Key

UTUOGEAMLIEGJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4Cl)C(=S)NC5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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